Thermodynamic Stability: WSi₂ Exhibits Intermediate Enthalpy of Formation, Enabling Selective Phase Stability in Multi-Silicide Stacks
WSi₂ possesses a standard molar enthalpy of formation (Δ_fH_m°) of -(79 ± 5) kJ·mol⁻¹ at 298.15 K, which is significantly less negative (i.e., thermodynamically less stable) than MoSi₂ (-(137 ± 4) kJ·mol⁻¹), TiSi₂ (-(171 ± 11) kJ·mol⁻¹), TaSi₂ (-(120 ± 20) kJ·mol⁻¹), and CoSi₂ (-(103 ± 15) kJ·mol⁻¹), but slightly more stable than NiSi₂ (-(88 ± 12) kJ·mol⁻¹) [1]. This intermediate thermodynamic stability allows WSi₂ to be formed and processed under conditions distinct from those required for its more stable or less stable analogs, providing a wider process window for selective silicide formation in multi-layer metallization schemes where differential reactivity is exploited.
| Evidence Dimension | Standard molar enthalpy of formation |
|---|---|
| Target Compound Data | WSi₂: -(79 ± 5) kJ·mol⁻¹ |
| Comparator Or Baseline | MoSi₂: -(137 ± 4) kJ·mol⁻¹; TiSi₂: -(171 ± 11) kJ·mol⁻¹; TaSi₂: -(120 ± 20) kJ·mol⁻¹; CoSi₂: -(103 ± 15) kJ·mol⁻¹; NiSi₂: -(88 ± 12) kJ·mol⁻¹ |
| Quantified Difference | ΔΔ_fH_m° relative to WSi₂: MoSi₂: -58 kJ·mol⁻¹ (more stable); TiSi₂: -92 kJ·mol⁻¹ (more stable); TaSi₂: -41 kJ·mol⁻¹ (more stable); CoSi₂: -24 kJ·mol⁻¹ (more stable); NiSi₂: +9 kJ·mol⁻¹ (less stable) |
| Conditions | T = 298.15 K, p° = 0.1 MPa; critical evaluation of experimental thermodynamic data |
Why This Matters
The less negative enthalpy of formation relative to MoSi₂ and TiSi₂ indicates WSi₂ requires lower thermal budgets for silicide formation on silicon, reducing the risk of dopant redistribution in advanced CMOS processes.
- [1] Chandrasekharaiah, M. S., Margrave, J. L., & O'Hare, P. A. G. (1993). The disilicides of tungsten, molybdenum, tantalum, titanium, cobalt, and nickel, and platinum monosilicide: A survey of their thermodynamic properties. Journal of Physical and Chemical Reference Data, 22(6), 1459–1468. DOI: 10.1063/1.555922 View Source
